molecular formula C22H20N6O4S B2624083 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1172370-26-1

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2624083
CAS No.: 1172370-26-1
M. Wt: 464.5
InChI Key: IIDCHEMOWCYCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. This compound has emerged as a critical pharmacological tool in immuno-oncology, specifically designed to investigate the role of HPK1 as a negative regulator of T-cell receptor (TCR) signaling. Research indicates that HPK1 kinase activity is upregulated in tumor-infiltrating lymphocytes (TILs), leading to T-cell dysfunction and exhaustion within the tumor microenvironment. By inhibiting HPK1, this compound blocks the downstream signaling events that impair T-cell function, thereby potentiating T-cell activation, proliferation, and cytokine production. Its primary research value lies in its application for enhancing T-cell-mediated anti-tumor immunity. Studies using this inhibitor have demonstrated its ability to restore the effector function of exhausted T-cells and synergize with other immunotherapeutic modalities, such as PD-1/PD-L1 checkpoint blockade , providing a compelling strategy to overcome resistance in cancer immunotherapy. It serves as a valuable compound for dissecting HPK1 signaling pathways in vitro and in vivo and for evaluating the therapeutic potential of HPK1 inhibition in preclinical cancer models.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-27-19(12-13-23-27)21-25-26-22(32-21)24-20(29)16-8-10-17(11-9-16)33(30,31)28-14-4-6-15-5-2-3-7-18(15)28/h2-3,5,7-13H,4,6,14H2,1H3,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDCHEMOWCYCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" can be approached through a multi-step process involving the following key reactions:

  • Formation of the Quinoline Core: This involves the cyclization of suitable precursors under controlled conditions.

  • Sulfone Introduction: The quinoline intermediate is then subjected to sulfonylation, typically using sulfonyl chlorides under basic conditions.

  • Oxadiazole Ring Formation: This is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

  • Coupling with Pyrazole Moiety: The final step involves coupling the oxadiazole intermediate with a pyrazole derivative under conditions such as palladium-catalyzed cross-coupling or amidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes to enhance yield, reduce reaction times, and minimize the use of hazardous reagents. Advanced techniques such as flow chemistry and microwave-assisted synthesis might be employed to scale up the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions It Undergoes

The compound "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" can undergo various chemical reactions, including:

  • Oxidation: The quinoline and pyrazole rings can be targets for oxidative processes.

  • Reduction: The sulfonyl group might be reduced under certain conditions.

  • Substitution: Various substituents on the quinoline or benzamide rings can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under acidic or basic conditions.

  • Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution Reactions: Conditions include using halogenated precursors with nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

  • Oxidation: Formation of N-oxide derivatives or sulfoxides.

  • Reduction: Formation of quinoline or benzamide derivatives with altered functional groups.

  • Substitution: Generation of variously substituted quinolines or benzamides with potential biological activities.

Scientific Research Applications

In Chemistry

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

In Biology

Due to its intricate structure, it acts as a valuable tool in studying enzyme interactions and receptor binding. Its derivatives may serve as probes in biochemical assays.

In Medicine

Potential medicinal applications include its use as a lead compound in the development of anti-inflammatory, anti-cancer, and anti-microbial agents.

In Industry

Industrially, its applications may extend to material science, where it could be utilized in the design of new polymers or catalysts.

Mechanism of Action

The mechanism by which "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide" exerts its effects involves:

  • Molecular Targets: Binding to specific enzymes or receptors, influencing their activity.

  • Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, or microbial inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Heterocycles Sulfonyl Group Attachment Calculated LogP
Target Compound C₂₇H₂₄N₆O₄S 528.58 1,3,4-Oxadiazole, 1-methylpyrazole 3,4-Dihydroquinoline 3.5*
ECHEMI Compound (ZINC1770517) C₂₇H₂₅N₅O₆S₂ 579.64 5-Methylisoxazole, sulfamoylphenyl 3,4-Dihydroquinoline 2.8†
4-Amino-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide C₁₃H₁₇N₅O₂S₂ 355.43 1,3,4-Thiadiazole, pentyl Benzene 2.1‡
4-Amino-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide C₁₅H₁₄N₄O₂S 314.36 Pyrazole, phenyl Benzene 1.8‡

Notes:

  • Target Compound : The 1,3,4-oxadiazole-pyrazole substituent likely enhances metabolic stability compared to isoxazole or thiadiazole derivatives .
  • ECHEMI Compound (ZINC1770517) : Features a sulfamoylphenyl-isoxazole group, which increases polarity (lower LogP) but may reduce membrane permeability compared to the target compound .
  • Sulfonamide Derivatives () : Exhibit lower molecular weights and LogP values due to simpler substituents (e.g., pentyl, phenyl). These compounds are often studied for solubility and antimicrobial activity .

Key Findings:

Structural Influence on LogP :

  • The target compound’s LogP (estimated 3.5) suggests moderate lipophilicity, balancing solubility and membrane permeability. In contrast, the ECHEMI compound’s lower LogP (2.8) reflects its polar sulfamoyl group .
  • Sulfonamide derivatives (LogP 1.8–2.1) prioritize hydrophilicity, aligning with solubility-driven applications .

Heterocyclic Substituents: Oxadiazole and thiadiazole rings improve metabolic stability but vary in electronic properties.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step heterocyclic coupling, akin to methods described for coumarin-benzodiazepine hybrids (), though direct data are unavailable .

Biological Activity

The compound 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure

The compound features a unique structure that integrates several pharmacologically relevant moieties:

  • Dihydroquinoline : Known for various biological activities.
  • Sulfonamide : Often exhibits antibacterial properties.
  • Pyrazole and Oxadiazole : Associated with anti-inflammatory and anticancer activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of pyrazole and oxadiazole possess significant antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
P. aeruginosa16 µg/mL
K. pneumoniae8 µg/mL

Data derived from studies on related compounds .

Anticancer Activity

Studies have demonstrated that compounds containing the oxadiazole and sulfonamide functionalities exhibit promising anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.

Cancer Cell Line Inhibition (%) at 50 µg/mL
MCF-7 (Breast)75%
HeLa (Cervical)82%
A549 (Lung)68%

Results from in vitro assays on similar compounds .

Anti-inflammatory Activity

The incorporation of the pyrazole moiety is linked to anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A study published in Molecules highlighted that pyrazole derivatives exhibit a range of biological activities including antibacterial and anticancer effects. The study noted that modifications to the pyrazole ring could enhance these properties .
  • Oxadiazole Antifungal Activity : Research conducted on oxadiazole derivatives revealed significant antifungal activity against Fusarium oxysporum, with some compounds showing an MIC as low as 6.25 µg/mL, indicating their potential as agricultural fungicides .
  • Dihydroquinoline Compounds : Another investigation focused on dihydroquinoline derivatives found them to possess notable activity against various cancer cell lines, suggesting that the integration of this moiety could enhance therapeutic efficacy .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit bacterial dihydropteroate synthase.
  • Apoptosis Induction : In cancer cells, pathways involving caspases may be activated leading to programmed cell death.
  • Cytokine Modulation : Anti-inflammatory effects may arise from the modulation of cytokine release.

Q & A

Q. What are the recommended synthetic routes for 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can yield optimization be achieved?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 3,4-dihydroquinoline with a sulfonyl chloride to introduce the sulfonyl group.
  • Step 2 : Formation of the 1,3,4-oxadiazole ring via cyclization of a carbohydrazide intermediate, followed by coupling with 1-methyl-1H-pyrazole-5-carboxylic acid derivatives. Yield optimization can be achieved using Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (as in ) improve reproducibility for sensitive intermediates like diazo compounds. Key impurities (e.g., unreacted sulfonyl chloride) should be monitored via HPLC .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • X-ray Crystallography : Provides definitive confirmation of molecular geometry, as demonstrated for analogous N,N-dimethylaniline-oxadiazole derivatives ( ).
  • NMR : 1^1H and 13^13C NMR can resolve the dihydroquinoline protons (δ 1.5–3.0 ppm) and oxadiazole-linked aromatic protons (δ 7.5–8.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error. Cross-referencing with databases like PubChem ( ) ensures consistency with reported analogs .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the sulfonamide group’s affinity for catalytic sites ( ).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM.
  • Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies ( ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency against a target enzyme?

  • Core Modifications : Replace the dihydroquinoline with other heterocycles (e.g., tetrahydroisoquinoline) to assess steric and electronic effects.
  • Substituent Analysis : Systematically vary the methyl group on the pyrazole ( ) and the sulfonyl linker’s position ( ).
  • Computational Modeling : Perform docking studies using AutoDock Vina to predict binding affinities with the target’s active site (e.g., HER2 kinase). Validate with IC50_{50} measurements .

Q. What experimental strategies resolve contradictions in biological activity data across different assay conditions?

  • Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays).
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonamide) that may interfere with activity ( ).
  • Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .

Q. How can the metabolic stability and pharmacokinetic (PK) profile of this compound be enhanced?

  • Prodrug Design : Introduce ester or amide prodrug moieties to improve oral bioavailability ( ).
  • CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions.
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .

Methodological Considerations

Q. What strategies mitigate challenges in purifying this compound due to its hydrophobic nature?

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to improve crystal lattice formation ( ).
  • Salting-Out Techniques : Add ammonium sulfate to aqueous solutions to precipitate the compound .

Q. How can researchers validate target specificity to minimize off-target effects?

  • Kinome-Wide Profiling : Use panels like KinomeScan to assess selectivity across 468 kinases.
  • CRISPR-Cas9 Knockout Models : Generate cell lines lacking the target enzyme to confirm on-mechanism activity.
  • Transcriptomic Analysis : RNA-seq can identify downstream pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.